![molecular formula C11H14N2S B1465950 2-(Benzo[d]thiazol-2-yl)butan-1-amine CAS No. 1492621-16-5](/img/structure/B1465950.png)
2-(Benzo[d]thiazol-2-yl)butan-1-amine
Overview
Description
2-(Benzo[d]thiazol-2-yl)butan-1-amine is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives like 2-(Benzo[d]thiazol-2-yl)butan-1-amine has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antioxidant Applications
The thiazole moiety, a core structure in 2-(Benzo[d]thiazol-2-yl)butan-1-amine, is known for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. Research has shown that thiazole derivatives can act as effective scavengers of free radicals, thereby protecting cells from damage .
Analgesic and Anti-inflammatory Uses
Compounds with the thiazole ring have been reported to exhibit significant analgesic and anti-inflammatory activities. This makes them valuable in the development of new pain relief medications. The mechanism often involves the modulation of cyclooxygenase enzymes and inhibition of pro-inflammatory cytokines .
Antimicrobial and Antifungal Effects
Thiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)butan-1-amine, have been explored for their potential to act as antimicrobial and antifungal agents. Their effectiveness against a range of pathogens offers a pathway for the development of new antibiotics and antifungals, especially in an era of increasing resistance to existing drugs .
Antitumor and Cytotoxic Activity
Research into thiazole compounds has revealed their potential in cancer therapy. They can exhibit cytotoxicity against various cancer cell lines, making them candidates for antitumor drugs. Studies have shown that certain thiazole derivatives can be more effective than traditional chemotherapy agents like Doxorubicin .
Neuroprotective Properties
Neurodegenerative diseases pose a significant challenge in healthcare. Thiazole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of conditions like Alzheimer’s and Parkinson’s disease. They may help in the synthesis of neurotransmitters or protect neural tissue from damage .
Antiviral Applications
The thiazole ring is present in several antiviral drugs, indicating its importance in this field. Compounds like 2-(Benzo[d]thiazol-2-yl)butan-1-amine could be used to develop new antiviral medications, particularly against HIV, by interfering with virus replication or assembly processes .
Future Directions
The future directions for the study of 2-(Benzo[d]thiazol-2-yl)butan-1-amine and other benzothiazole derivatives include further exploration of their biological activities and the development of new synthetic pathways . The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs to find more potent inhibitors .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Benzothiazole derivatives are generally soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis , suggesting that they may lead to the death or inhibition of this organism.
Action Environment
It is known that benzothiazole derivatives are stable under normal conditions .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLBLEQLNIVPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-yl)butan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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